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Benzo[d]thiazol-4-ylmethanol

Cat. No.: B11745347
M. Wt: 165.21 g/mol
InChI Key: NIJJWDNYXDGRLH-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Research

Benzothiazole, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a structural motif of immense interest in contemporary chemical research. nih.govtandfonline.com This fascination stems from the diverse pharmacological activities exhibited by benzothiazole derivatives. nih.govresearchgate.net These compounds have been shown to possess a wide spectrum of biological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic activities. nih.govekb.egjchemrev.com The versatility of the benzothiazole nucleus allows for extensive chemical modification, enabling medicinal chemists to fine-tune its properties for specific therapeutic targets. tandfonline.comresearchgate.net This has led to the development of numerous clinically used drugs and a continuous stream of research into novel benzothiazole-based therapeutic agents. jchemrev.com Beyond medicinal applications, benzothiazole derivatives are also explored for their unique photophysical properties, finding use in the development of fluorescent probes and materials.

Overview of Benzothiazole Derivatives in Synthetic Organic Chemistry

The synthesis of benzothiazole derivatives is a well-established and continually evolving area of organic chemistry. A variety of synthetic methodologies have been developed to construct the core benzothiazole scaffold and to introduce a wide array of substituents. ekb.eg Common strategies often involve the condensation of 2-aminothiophenol (B119425) with various electrophilic partners such as carboxylic acids, aldehydes, or acid chlorides. ekb.egresearchgate.net

Modern synthetic approaches have focused on improving the efficiency, selectivity, and environmental footprint of these reactions. Innovations include the use of microwave irradiation, solid-phase synthesis, and the development of novel catalytic systems to facilitate the construction of these important molecules. researchgate.netpharmacyjournal.in The ability to readily access a diverse library of benzothiazole derivatives is crucial for structure-activity relationship (SAR) studies, which are essential for the rational design of new compounds with desired biological or material properties.

Positioning of Benzo[d]thiazol-4-ylmethanol within the Benzothiazole Structural Framework

This compound represents a specific isomer within the family of hydroxymethyl-substituted benzothiazoles. Its structure is defined by a benzothiazole core with a methanol (B129727) (-CH2OH) group attached to the 4-position of the benzene ring. This particular substitution pattern distinguishes it from its isomers, such as Benzo[d]thiazol-2-ylmethanol, Benzo[d]thiazol-5-ylmethanol, Benzo[d]thiazol-6-ylmethanol, and Benzo[d]thiazol-7-ylmethanol, each of which may exhibit distinct chemical reactivity and biological activity due to the different electronic and steric environments of the hydroxymethyl group. iosrjournals.org The hydroxyl group in this compound provides a reactive handle for further chemical transformations, allowing for its use as a building block in the synthesis of more complex molecules.

Research Gaps and Future Directions for this compound

While the broader class of benzothiazoles has been extensively studied, a specific focus on this compound reveals several areas ripe for further investigation. Much of the existing research on hydroxymethyl-substituted benzothiazoles tends to focus on other positional isomers or on the general properties of the class as a whole. iosrjournals.org There is a comparative lack of detailed studies specifically elucidating the unique synthetic routes, reaction mechanisms, and biological profile of the 4-ylmethanol derivative.

Future research should aim to:

Develop and optimize synthetic protocols specifically for the high-yield and selective production of this compound.

Conduct comprehensive studies to characterize its physicochemical properties.

Explore its potential in medicinal chemistry through the synthesis and biological evaluation of a focused library of its derivatives.

Investigate its applications in materials science, for example, as a precursor for novel polymers or functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B11745347 Benzo[d]thiazol-4-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

1,3-benzothiazol-4-ylmethanol

InChI

InChI=1S/C8H7NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-3,5,10H,4H2

InChI Key

NIJJWDNYXDGRLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)CO

Origin of Product

United States

Synthetic Methodologies for Benzo D Thiazol 4 Ylmethanol and Its Structural Analogues

Direct Synthetic Routes to Benzo[d]thiazol-4-ylmethanol

The direct synthesis of this compound can be approached through the construction of the benzothiazole (B30560) core with the hydroxymethyl group already incorporated in one of the precursors or introduced during the cyclization process.

Condensation Reactions Utilizing 2-Aminothiophenol (B119425) Precursors

A cornerstone in the synthesis of the benzothiazole scaffold is the condensation reaction between 2-aminothiophenol and a suitable carbonyl-containing compound. This versatile reaction allows for the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring in a single step.

The most common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes or carboxylic acids and their derivatives. While the majority of literature focuses on substitution at the 2-position, the principles can be adapted for the synthesis of analogues of this compound by using appropriately substituted precursors.

The reaction with aldehydes typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the benzothiazole ring. For instance, the reaction of 2-aminothiophenol with various benzaldehydes is a well-established route to 2-arylbenzothiazoles. Similarly, condensation with carboxylic acids, often requiring a dehydrating agent or high temperatures, leads to the formation of 2-substituted benzothiazoles.

Reactant with 2-AminothiophenolProduct Type
Aldehydes2-Substituted Benzothiazoles
Carboxylic Acids2-Substituted Benzothiazoles
Acyl Chlorides2-Substituted Benzothiazoles
Esters2-Substituted Benzothiazoles

The efficiency and outcome of the condensation reaction are significantly influenced by the reaction conditions and the choice of catalyst. A wide array of catalysts have been employed to promote the synthesis of benzothiazoles, ranging from traditional acid and base catalysts to more modern and environmentally benign options.

Microwave irradiation has been shown to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating. The use of solid supports like silica (B1680970) gel can also facilitate the reaction and simplify product purification. Various metal catalysts and ionic liquids have also been explored to improve the efficiency and selectivity of the condensation reaction. The choice of solvent can also play a crucial role, with some reactions proceeding efficiently in water or even under solvent-free conditions, aligning with the principles of green chemistry.

Catalyst/ConditionAdvantage
Microwave IrradiationShorter reaction times, higher yields
Solid Supports (e.g., silica gel)Simplified purification, potential for solvent-free conditions
Metal CatalystsHigh efficiency and selectivity
Ionic LiquidsCan act as both solvent and catalyst, often recyclable
Water/Solvent-FreeEnvironmentally friendly

Hydroxymethyl Group Introduction via Reduction or Substitution

An alternative strategy to direct synthesis involves the introduction of the hydroxymethyl group onto a pre-formed benzo[d]thiazole ring. This can be achieved through the reduction of a suitable precursor or by direct substitution reactions.

A plausible and controlled method for the synthesis of this compound involves the reduction of a 4-formylbenzo[d]thiazole or a 4-halomethylbenzo[d]thiazole precursor. The formyl group can be introduced at the 4-position through specific formylation reactions, and subsequent reduction using standard reducing agents such as sodium borohydride would yield the desired alcohol.

Similarly, a halomethyl group, such as a chloromethyl or bromomethyl group, at the 4-position can be a versatile intermediate. This group can be introduced through chloromethylation or bromomethylation of the benzothiazole ring, although achieving selectivity at the 4-position can be challenging. Once the 4-halomethylbenzo[d]thiazole is obtained, it can be converted to this compound through hydrolysis or nucleophilic substitution with a hydroxide source. A known example, though at a different position, is the conversion of 2-(chloromethyl)-6-fluorobenzo[d]thiazole to (6-fluorobenzo[d]thiazol-2-yl)methanol using aqueous potassium hydroxide. japsonline.com

PrecursorReagent for ConversionProduct
4-Formylbenzo[d]thiazoleSodium Borohydride (NaBH4)This compound
4-Halomethylbenzo[d]thiazoleAqueous Hydroxide (e.g., KOH)This compound

Achieving selective functionalization at the 4-position of the benzo[d]thiazole ring is a key challenge in the synthesis of this compound. Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. If a suitable directing group can be installed on the benzothiazole nucleus, it may be possible to direct lithiation to the 4-position, followed by quenching with an electrophile like formaldehyde to introduce the hydroxymethyl group.

Another potential route involves the use of a 4-halobenzothiazole, such as 4-bromobenzothiazole. This precursor could be converted into a Grignard reagent by reaction with magnesium. The subsequent reaction of this Grignard reagent with formaldehyde would then yield this compound. youtube.commasterorganicchemistry.com A patent describes a similar approach for the synthesis of 2-thiazole formaldehyde compounds from 2-bromothiazole via a Grignard exchange reaction followed by reaction with a formamide. google.com This methodology could potentially be adapted for the synthesis of the 4-substituted analogue.

Derivatization Approaches for Substituted this compound Analogues

Suzuki Cross-Coupling Reactions for Aryl Substitution

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been effectively employed in the synthesis of aryl-substituted benzothiazoles. researchgate.netniscpr.res.in This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or a boronic ester, with a halide. youtube.com In the context of benzothiazole chemistry, this reaction allows for the introduction of various aryl groups onto the benzothiazole scaffold, leading to a diverse range of analogues. For instance, 2-amino-6-arylbenzothiazoles have been synthesized in moderate to excellent yields via Suzuki cross-coupling reactions using different aryl boronic acids and aryl boronic acid pinacol esters. researchgate.net Similarly, the synthesis of compounds containing a benzothiazole core linked to various phenylboronic acid derivatives has been achieved with high yields. niscpr.res.inresearchgate.net

Reactant 1Reactant 2Catalyst/BaseSolventProductYield (%)
2-(4-bromophenyl)benzothiazolePhenylboronic acidPdCl2 / K2CO3DMF2-(biphenyl-4-yl)benzo[d]thiazole97
6-bromo-2-aminobenzothiazole1,3-trifluorobenzene boronic esterPd(PPh3)4 / Na2CO31,4-dioxane6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amineHigh
2-(4-bromophenyl)benzothiazole4-methoxyphenylboronic acidPdCl2 / K2CO3DMF2-(4'-methoxybiphenyl-4-yl)benzo[d]thiazole95

Introduction of Diverse Functional Groups on the Benzothiazole Core

The functionalization of the benzothiazole core is crucial for modulating the physicochemical and biological properties of its derivatives. researchgate.net Various methods have been developed to introduce a wide array of functional groups onto the benzothiazole ring system.

One approach involves the regioselective C2-H functionalization of benzothiazoles with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts. These salts can then react with a range of oxygen- and nitrogen-centered nucleophiles to yield corresponding ethers and amines under mild conditions. nih.gov

Furthermore, 2-substituted benzothiazoles can be synthesized through the condensation of 2-aminobenzenethiols with various reagents. For example, reactions with carboxylic acids, acyl chlorides, or aldehydes can introduce alkyl, aryl, or other functional groups at the 2-position. thieme-connect.demdpi.com The use of different catalysts and reaction conditions allows for the synthesis of a broad spectrum of 2-substituted benzothiazoles. organic-chemistry.org For instance, Brønsted acids can catalyze the cyclization of 2-aminothiophenols with β-diketones to produce 2-substituted benzothiazoles. organic-chemistry.org

Starting MaterialReagentProduct
BenzothiazoleTriphenylphosphine, then ROH2-Alkoxybenzothiazole
BenzothiazoleTriphenylphosphine, then R2NH2-(Dialkylamino)benzothiazole
2-AminobenzenethiolCarboxylic Acid2-Substituted Benzothiazole
2-AminobenzenethiolAldehyde2-Substituted Benzothiazole

Strategies for C-H/C-N Bond Functionalization

Direct C-H bond functionalization represents an efficient and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including benzothiazoles. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.

Palladium and copper co-catalyzed C-H bond functionalization has been utilized for the direct synthesis of benzobisthiazole derivatives. nih.gov This methodology allows for the one-pot functionalization of both thioimidate positions of the benzobisthiazole core.

Furthermore, a catalytic system involving palladium and copper has been developed for the cyclization of N-arylcyanothioformamides to synthesize 2-cyanobenzothiazoles. This reaction proceeds via a C-H functionalization/intramolecular C-S bond formation process. mdpi.com The regioselective nature of this reaction allows for the synthesis of a wide range of substituted 2-cyanobenzothiazole derivatives. mdpi.com

SubstrateCatalyst SystemReaction TypeProduct
BenzobisthiazolePalladium/CopperC-H ArylationAryl-substituted benzobisthiazole
N-ArylcyanothioformamidePalladium/CopperC-H Functionalization/Intramolecular C-S Bond Formation2-Cyanobenzothiazole

Catalytic Approaches in this compound Synthesis

Oxidative Cyclization Methodologies

Oxidative cyclization is a common and effective strategy for the construction of the benzothiazole ring system. These methods often involve the formation of a C-S and a C-N bond in a single synthetic operation, typically starting from an aniline derivative.

One such method is the iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines to produce 2-substituted benzothiazoles. organic-chemistry.org This metal-free protocol utilizes iodine as both an electrophilic reagent and an oxidant. organic-chemistry.org The reaction tolerates a variety of substituents on the aromatic rings. organic-chemistry.org

Another approach involves the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketones or chalcones to synthesize benzo[d]imidazo[2,1-b]thiazole derivatives. acs.org This method demonstrates broad functional group tolerance and is applicable to a wide range of readily accessible ketones. acs.org

Starting Material(s)Catalyst/ReagentReaction TypeProduct
2-(Styrylthio)anilineIodineIntramolecular Oxidative Cyclization2-Substituted Benzothiazole
2-Aminobenzothiazole and Ketone/ChalconeFeCl3/ZnI2Aerobic Oxidative CyclizationBenzo[d]imidazo[2,1-b]thiazole
β-KetothioamidesIodineOxidative CyclizationBenzothiazole derivatives

Hydroxyalkylation Reactions of Benzothiazoles with Alcohols

The introduction of hydroxyalkyl groups onto the benzothiazole core can be achieved through direct hydroxyalkylation reactions. A mild and convenient method utilizes potassium persulfate (K2S2O8) as an oxidant for the hydroxyalkylation of benzothiazoles with various alcohols in an aqueous solution. nih.govresearchgate.net This reaction proceeds at a relatively low temperature of 65 °C and generates a series of hydroxyalkylated benzothiazoles in moderate to good yields. nih.govresearchgate.net The use of an inorganic oxidant in water simplifies the post-treatment process. nih.gov This method is also compatible with benzimidazoles and ethers. nih.govresearchgate.net

Benzothiazole DerivativeAlcoholOxidantSolventTemperature (°C)Product
Benzothiazole2-PropanolK2S2O8H2O652-(1-Hydroxy-1-methylethyl)benzothiazole
BenzothiazoleEthanolK2S2O8H2O652-(1-Hydroxyethyl)benzothiazole
BenzothiazoleMethanol (B129727)K2S2O8H2O652-(Hydroxymethyl)benzothiazole

Application of Heterogeneous and Homogeneous Catalysts

The synthesis of the benzothiazole core, central to this compound, has been significantly advanced by the application of both heterogeneous and homogeneous catalysts. These catalysts offer pathways to higher yields, milder reaction conditions, and improved selectivity.

Heterogeneous Catalysts are prized for their ease of separation from the reaction mixture, enabling straightforward recovery and reuse, which aligns with the principles of sustainable chemistry. A notable example is the use of tin(IV) pyrophosphate (SnP₂O₇) as a novel heterogeneous catalyst for the condensation reaction of 2-aminothiophenol with various aromatic aldehydes. nih.govmdpi.com This method is efficient, with high yields (87–95%) and very short reaction times ranging from 8 to 35 minutes. nih.govmdpi.com The catalyst demonstrates excellent reusability, maintaining its activity for at least five cycles without significant degradation. nih.govmdpi.com

Another effective heterogeneous catalyst is silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂). This non-toxic and inexpensive catalyst is easily prepared and facilitates the reaction of acyl chlorides with ortho-aminothiophenol under solvent-free conditions. nih.gov Its heterogeneous nature allows for simple filtration to remove it from the reaction mixture. nih.gov In the realm of nanomaterials, recyclable copper ferrite (CuFe₂O₄) nanoparticles have been successfully employed for the synthesis of 2-thio-substituted benzothiazoles, further highlighting the utility of recoverable catalysts. researchgate.net

Homogeneous Catalysts , while more challenging to separate from the reaction product, are often highly active and selective. A simple and effective homogeneous catalytic system involves a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol at room temperature. nih.gov This method has proven effective for synthesizing a range of benzothiazole derivatives from 2-aminothiophenol and aldehydes. nih.gov Molecular iodine has also been utilized as a cost-effective and non-selective catalyst in one-pot, solid-phase, solvent-free reactions, offering excellent yields in a short time frame. nih.govpharmacyjournal.in Other homogeneous systems include the use of ammonium (B1175870) chloride (NH₄Cl), which activates the aldehyde through hydrogen bonding, and Dess-Martin periodinane for the cyclization of sulfamide (B24259) substrates. nih.govpharmacyjournal.in

The table below summarizes the performance of various catalysts in the synthesis of benzothiazole derivatives.

Catalyst TypeCatalystKey AdvantagesReaction ConditionsYield (%)Reference
HeterogeneousSnP₂O₇Reusable, short reaction timesCondensation of 2-aminothiophenol and aldehydes87-95 nih.govmdpi.com
HeterogeneousNaHSO₄-SiO₂Inexpensive, non-toxic, easy separationSolvent-free reaction of acyl chlorides and o-aminothiophenolHigh nih.gov
HeterogeneousCuFe₂O₄ nanoparticlesRecyclable, ligand-freeSynthesis of 2-thio-substituted benzothiazolesGood to Excellent researchgate.net
HomogeneousH₂O₂/HClMild conditionsCondensation of 2-aminothiophenol and aldehydes in ethanolExcellent nih.gov
HomogeneousMolecular IodineCost-effective, solvent-freeSolid-phase condensation of 2-aminothiophenol and benzoic acid derivativesExcellent nih.govpharmacyjournal.in
HomogeneousNH₄ClRecyclable, mild conditionsReaction of 2-aminothiophenol with benzaldehyde (B42025) in methanol-waterHigh nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthetic routes for benzothiazoles to minimize environmental impact and enhance safety and efficiency. nih.govnih.govresearchgate.netnih.gov These principles guide the development of new methodologies that reduce waste, avoid hazardous substances, and utilize renewable resources. nih.govimedpub.com

Solvent-Free Conditions and Environmentally Benign Catalysts

A significant advancement in green synthesis is the move towards solvent-free reaction conditions, which eliminates the environmental pollution associated with volatile organic solvents. imedpub.comresearchgate.netscribd.com Reactions conducted without a solvent, often in the solid phase, can lead to shorter reaction times, cleaner reaction profiles, and simpler work-up procedures. imedpub.comresearchgate.net For instance, the reaction between 2-aminothiophenol and aromatic benzoyl chlorides can be carried out efficiently at room temperature without any solvent, affording excellent yields in just a few minutes. researchgate.netscribd.comresearchgate.net

The use of environmentally benign catalysts is another cornerstone of green benzothiazole synthesis. imedpub.com Natural, biodegradable catalysts, such as lemon juice, have been successfully employed for the synthesis of benzothiazole derivatives. imedpub.com The acidic nature of lemon juice (pH 2.3) allows it to act as an effective acid catalyst in the condensation of 2-aminothiophenol with aryl aldehydes. imedpub.com This approach leverages a renewable and non-hazardous material, offering a clean and mild reaction pathway. imedpub.com Similarly, acacia concinna has been used as a biocatalyst, particularly in conjunction with microwave irradiation. pharmacyjournal.in

The following table highlights examples of green catalysts used in benzothiazole synthesis.

CatalystTypeKey Green FeaturesReference
Lemon JuiceNatural AcidBiodegradable, renewable, non-hazardous imedpub.com
Acacia concinnaBiocatalystEnvironmentally friendly, used in solvent-free conditions pharmacyjournal.in
SnP₂O₇HeterogeneousReusable, efficient under mild conditions nih.govmdpi.com
CuFe₂O₄ nanoparticlesNanocatalystRecyclable, used in an environmentally benign protocol researchgate.net
Elemental SulfurReagentTraceless oxidizing agent, catalyst-free and solvent-free organic-chemistry.org

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pharmacyjournal.inmdpi.comijpbs.com This technique is particularly effective for the synthesis of benzothiazole derivatives. arabjchem.orgscielo.br The one-pot condensation of 2-aminothiophenol with various fatty acids, for example, can be completed in 3-4 minutes under microwave irradiation using P₄S₁₀ as a catalyst in a solvent-free setting. mdpi.com

The combination of microwave heating with green solvents or solvent-free conditions further enhances the environmental credentials of the synthesis. pharmacyjournal.insemanticscholar.org Glycerol, a non-toxic and biodegradable solvent, has been used as an eco-friendly reaction medium for the microwave-assisted synthesis of 2-substituted benzothiazoles. mdpi.comsemanticscholar.org In some cases, reactions can be performed under catalyst-free conditions in green media like water, further simplifying the process and reducing environmental impact. rsc.org

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govnih.gov Synthetic methodologies with high atom economy are inherently more sustainable as they generate less waste. One-pot, multi-component reactions are particularly advantageous in this regard, as they combine several synthetic steps without isolating intermediates, thus saving time, resources, and reducing waste. nih.gov

An example of an atom-economical approach is the scandium triflate (Sc(OTf)₃)-catalyzed, microwave-assisted, three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones. nih.govresearchgate.net This method efficiently constructs complex molecules in a single step with high atom economy. nih.govresearchgate.net The development of such procedures is crucial for the sustainable production of this compound and its analogues, aligning chemical manufacturing with the principles of environmental stewardship. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR analysis of Benzo[d]thiazol-4-ylmethanol provides distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are indicative of the local electronic environment, while the coupling patterns reveal adjacent proton relationships.

The aromatic protons on the benzo[d]thiazole ring system typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific shifts for the protons at positions 5, 6, and 7 are influenced by the electron-withdrawing nature of the thiazole (B1198619) ring and the electron-donating character of the hydroxymethyl group. The proton on the thiazole ring (at position 2) is expected to resonate at a significantly downfield position. The methylene protons of the methanol (B129727) group (-CH₂OH) would present a characteristic signal, the chemical shift of which is influenced by the adjacent aromatic ring and hydrogen bonding. The hydroxyl proton (-OH) signal is often broad and its position can vary depending on solvent and concentration.

Table 1: Representative ¹H NMR Data for Benzo[d]thiazole Derivatives (Note: Specific data for this compound is not publicly available. The following table presents typical chemical shift ranges for related benzothiazole (B30560) structures to provide context.)

Proton PositionTypical Chemical Shift (δ, ppm)Multiplicity
H-28.5 - 9.2Singlet (s)
Aromatic (H-5, H-6, H-7)7.2 - 8.2Multiplet (m)
-CH₂-4.5 - 5.0Singlet (s) or Doublet (d)
-OHVariable (often broad)Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of this compound.

The carbon atoms of the benzothiazole ring are observed in the aromatic region of the spectrum (δ 110-160 ppm). The carbon atom at position 2, being adjacent to both nitrogen and sulfur, is typically found at the most downfield position within the heterocyclic ring. The quaternary carbons involved in the ring fusion (C-3a and C-7a) also have characteristic chemical shifts. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the aliphatic region, generally between δ 50-70 ppm.

Table 2: Representative ¹³C NMR Data for Benzo[d]thiazole Derivatives (Note: Specific data for this compound is not publicly available. This table shows typical chemical shifts for analogous compounds.)

Carbon PositionTypical Chemical Shift (δ, ppm)
C-2150 - 170
C-3a150 - 155
C-4130 - 140
C-5120 - 130
C-6120 - 130
C-7120 - 130
C-7a130 - 135
-CH₂OH55 - 65

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT)

While specific 2D NMR data for this compound is not available in the cited literature, these techniques are instrumental for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show correlations from the methylene protons to the aromatic carbons at C-4 and C-3a.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the methylene (-CH₂) nature of the methanol substituent.

Solid-State NMR Applications

There is currently no available literature detailing the solid-state NMR analysis of this compound. This technique could, however, provide valuable information on the compound's crystalline form, polymorphism, and intermolecular interactions in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. The exact mass can be calculated from its chemical formula, C₈H₇NOS. HRMS analysis would confirm this composition by matching the experimentally measured mass to the theoretical mass with a high degree of precision (typically within a few parts per million). Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of the molecule.

Despite a comprehensive search for scientific literature, detailed experimental data specifically for the compound "this compound" concerning Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography is not available in the public domain. General methods for the characterization of the broader benzothiazole class of compounds are well-documented; however, specific spectra, chromatograms, and crystallographic data for the "this compound" isomer are not present in the accessed scientific databases.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables that focuses solely on "this compound" as per the strict instructions provided. The creation of such an article would require access to primary research data that has not been published or is not publicly accessible.

Computational and Mechanistic Studies of Benzo D Thiazol 4 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules like Benzo[d]thiazol-4-ylmethanol. These methods, rooted in quantum mechanics, provide detailed insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems, including molecules. DFT calculations for benzothiazole (B30560) derivatives typically involve the use of functionals like B3LYP combined with various basis sets to accurately model the molecule's geometry and energy.

For a molecule such as this compound, DFT would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which can be used to characterize the molecule and compare with experimental data.

Determine Thermodynamic Properties: Calculate properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the compound.

Prediction of Electronic Properties (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its chemical behavior. DFT is a primary tool for predicting these characteristics.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate or accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For benzothiazole derivatives, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in electron transfer processes.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, an MEP map would highlight the electron-rich regions around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen of the methanol (B129727) group, indicating potential sites for electrophilic attack or hydrogen bonding.

Table 1: Hypothetical Electronic Properties of this compound based on typical values for related compounds

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

This table is for illustrative purposes and is based on general values for similar benzothiazole structures. Actual values for this compound would require specific calculations.

Analysis of Adsorption Mechanisms on Surfaces

Computational studies are instrumental in understanding how molecules like benzothiazoles interact with and adsorb onto various surfaces, which is relevant in fields such as corrosion inhibition and materials science. DFT calculations can model the adsorption of this compound on a metal surface, for instance.

These studies would typically investigate:

Adsorption Energy: The strength of the interaction between the molecule and the surface.

Binding Geometry: The preferred orientation of the molecule on the surface.

Charge Transfer: The extent of electron transfer between the molecule and the surface, which is indicative of the nature of the bond formed (physisorption vs. chemisorption).

For benzothiazole derivatives, adsorption often occurs through the heteroatoms (N and S) and the π-electrons of the aromatic rings.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a system containing this compound, MD simulations could be used to:

Study Conformational Changes: Explore the different shapes the molecule can adopt in various environments (e.g., in solution).

Analyze Solvation Effects: Understand how solvent molecules arrange around the solute and affect its properties and behavior.

Simulate Interactions with Biomolecules: Model the binding of this compound to a biological target, such as an enzyme or receptor, to understand the mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

2D and 3D QSAR Models (e.g., CoMFA, CoMSIA, SW kNN MFA)

To perform a QSAR study on a series of compounds related to this compound, various molecular descriptors would be calculated and correlated with their measured biological activity.

2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as topological indices and physicochemical properties (e.g., logP, molar refractivity).

3D-QSAR: These more advanced models consider the three-dimensional structure of the molecules.

CoMFA (Comparative Molecular Field Analysis): This method correlates biological activity with the steric and electrostatic fields surrounding the molecules.

CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

SW kNN MFA (Step-Wise k-Nearest Neighbor Molecular Field Analysis): This is a non-linear QSAR method that uses a k-nearest neighbor approach to predict the activity of new compounds based on the similarity of their molecular fields to those in a training set.

A QSAR model for a series of benzothiazole derivatives could identify the key structural features that are important for a specific biological activity, thereby guiding the design of new, more potent compounds.

Correlation of Structural Features with Functional Activities

Computational studies on benzothiazole derivatives have been instrumental in elucidating the relationship between their structural features and functional activities. While specific research on this compound is limited, broader studies on the benzothiazole scaffold provide significant insights into how molecular modifications influence biological and chemical properties. These studies often employ methods like Density Functional Theory (DFT) to analyze molecular geometry, electronic structure, and reactivity parameters.

The functional activities of benzothiazole derivatives are largely dictated by the nature and position of substituents on the fused ring system. benthamscience.com Literature reviews on benzothiazole derivatives indicate that substitutions at the C2 and C6 positions are particularly significant for a variety of biological activities. benthamscience.com For instance, the introduction of strong electronegative groups, such as chloro (Cl) or bromo (Br), at the para-position of a phenyl ring attached to the benzothiazole core can enhance the lipophilicity of the compounds, which is often correlated with improved cytotoxicity against tumor cell lines. ijper.org

Computational parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting molecular reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability; a smaller gap suggests the molecule is more reactive and less stable. mdpi.com For a series of studied benzothiazoles, these ΔE values were found to be in the range of 4.46–4.73 eV. mdpi.com The specific electronic contribution of the hydroxymethyl group at the C4 position of this compound would influence its HOMO-LUMO gap and thus its predicted reactivity and potential as a bioactive agent.

The following table summarizes the general structure-activity relationships for different substituents on the benzothiazole ring, drawing from studies on various derivatives.

Position of SubstitutionType of Substituent GroupObserved Functional ActivityReference
C2Chloro group, 3,4-dimethoxy on aromatic ringEnhanced antifungal activity ijper.org
C2Aromatic aminesAntimicrobial, Anticancer benthamscience.comijper.org
C6Electron-withdrawing groupsVaried biological activities benthamscience.com
GeneralSulfonamide moietyAntimicrobial activity ijper.org
GeneralPyrazolinone moietyAntifungal and antibacterial activity ijper.org

Mechanistic Investigations of Reaction Pathways

The reaction pathways for the synthesis of the benzothiazole scaffold are well-established and provide a basis for understanding the formation of derivatives like this compound. Mechanistic investigations often focus on the cyclization step, which is core to forming the fused heterocyclic ring system.

One of the most common synthetic routes involves the condensation of 2-aminothiophenols with various electrophilic reagents such as aldehydes, carboxylic acids, or their derivatives. nih.gov For example, the reaction between 2-aminothiophenol (B119425) and benzaldehyde (B42025) can be catalyzed by ammonium (B1175870) chloride (NH₄Cl). Mechanistic studies suggest that the catalyst activates the aldehyde through hydrogen bonding, which facilitates the nucleophilic attack by the amino group of the 2-aminobenzenethiol, leading to the formation of the benzothiazole product. nih.gov

Another investigated mechanism involves the cyclization of thioamides. An environmentally friendly method utilizes Dess-Martin periodinane as a catalyst for the cyclization of sulfamide (B24259) substrates. The proposed mechanism for this reaction proceeds through a thiyl radical, yielding the benzothiazole product in high yields. nih.gov

Metal-free, one-pot strategies have also been developed. For instance, the synthesis of 2-acylbenzothiazoles can be achieved from aryl methyl ketones and 2-aminobenzenethiol. The proposed mechanism involves the initial treatment of the ketone with TsNBr₂ in DMSO, followed by a sequence of condensation, Michael addition, and oxidative dehydrogenation with 2-aminobenzenethiol to afford the desired product. nih.gov

The table below outlines some general reaction mechanisms for the synthesis of the benzothiazole core.

ReactantsCatalyst/ConditionsKey Mechanistic StepsReference
2-Aminothiophenol and AldehydesNH₄ClAldehyde activation via H-bonding, nucleophilic attack by amino group nih.gov
2-Aminothiophenol and AldehydesH₂O₂/HClOxidative cyclization nih.gov
Sulfamide substratesDess-Martin periodinaneProceeds via a thiyl radical nih.gov
Aryl methyl ketones and 2-AminobenzenethiolTsNBr₂ in DMSOCondensation, Michael addition, oxidative dehydrogenation nih.gov
2-Aminobenzothiazole, Aldehydes, 1,3-DiketonesSc(OTf)₃, Microwave-assistedKnoevenagel condensation, nucleophilic addition, intramolecular cyclization nih.gov

Chemical Transformations and Reactivity Profiles

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the 4-position of the benzothiazole (B30560) ring is a primary alcohol, and as such, it undergoes typical reactions characteristic of this functional group, including oxidation, esterification, and etherification.

The primary alcohol of Benzo[d]thiazol-4-ylmethanol can be oxidized to the corresponding carboxylic acid, Benzo[d]thiazole-4-carboxylic acid. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a carboxyl group that can serve as a precursor for other functionalities like amides and esters. While specific studies on the oxidation of this compound are not detailed, the reaction is analogous to standard alcohol oxidations. Common oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like pyridinium chlorochromate (PCC) followed by further oxidation can achieve this conversion.

In a related context, the benzothiazole ring itself can undergo oxidative ring-opening under certain conditions. For instance, treatment of benzothiazole with magnesium monoperoxyphthalate hexahydrate (MMPP) in methanol (B129727) leads to the formation of a methyl sulfonate ester, demonstrating the susceptibility of the heterocyclic core to oxidation. scholaris.ca

The hydroxyl group of this compound can readily participate in esterification and etherification reactions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (such as a strong acid) will yield the corresponding esters. These derivatives are often synthesized to modify the molecule's polarity and biological properties.

Etherification: The formation of ethers can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

These reactions are standard transformations for primary alcohols and are crucial for the synthesis of diverse derivatives of this compound for various applications.

Reactivity of the Benzothiazole Heterocyclic System

The benzothiazole ring is an aromatic heterocyclic system with distinct reactivity patterns. It is composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. The thiazole portion is generally electron-withdrawing, which influences the reactivity of the entire bicyclic structure. wikipedia.org

The benzothiazole system can undergo both electrophilic and nucleophilic substitution reactions. thieme-connect.de

Electrophilic Aromatic Substitution (SEAr): The electron-withdrawing nature of the thiazole ring deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. Substituent groups already present on the ring dictate the position of further substitution. wikipedia.org Key electrophilic aromatic substitutions include nitration, halogenation, and sulfonation. wikipedia.org The heterocyclic core is readily substituted at the methyne (CH) center in the thiazole ring (C2 position). wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is more favorable on the benzothiazole ring, particularly when it is substituted with good leaving groups, such as halogens. For example, polyhaloanilines can undergo nucleophilic aromatic substitution with sulfur nucleophiles, followed by cyclization, to form halogenated 2(3H)-benzothiazolethiones in high yields. acs.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the benzothiazole skeleton, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically utilize a halogenated benzothiazole as a starting material.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling a halo-benzothiazole with an aryl or vinyl boronic acid. nih.gov It has been successfully employed to synthesize various 2-amino-6-arylbenzothiazoles and 2-arylbenzothiazole derivatives. nih.govnih.govniscpr.res.inniscpr.res.inresearchgate.net The reaction often utilizes a palladium catalyst like Pd(0) or Pd(OAc)₂. nih.govnih.gov

Heck Reaction: The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes. organic-chemistry.org For instance, 7-bromo-1,3-benzothiazole can react with 2-methylbut-3-enoic acid via a Mizoroki-Heck reaction using a Pd(OAc)₂ catalyst to form a new C-C bond at the 7-position. mdpi.com

Sonogashira Coupling: This reaction creates C-C bonds between a terminal alkyne and an aryl or vinyl halide. msu.edu It is a reliable method for introducing alkynyl moieties onto the benzothiazole scaffold, as demonstrated in the synthesis of 2-substituted imidazo[2,1-b] organic-chemistry.orgnih.govbenzothiazoles. northeastern.edu

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds. wikipedia.orgyoutube.com It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. wikipedia.orgacsgcipr.org This reaction has been used to synthesize novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives from the corresponding halo-precursors. nih.gov

C-H/C-H Cross-Coupling: More recent methodologies focus on the direct coupling of C-H bonds, which is more atom-economical. Palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been developed, showing high functional group tolerance. rsc.orgcas.cnresearchgate.netnih.gov

Summary of Cross-Coupling Reactions on Benzothiazole Derivatives
Reaction NameBond FormedTypical SubstratesCatalyst/ReagentsReference
Suzuki-Miyaura CouplingC-CHalo-benzothiazole + Aryl/Vinyl Boronic AcidPd(0) or Pd(II) catalyst, Base nih.govnih.govniscpr.res.in
Heck ReactionC-CHalo-benzothiazole + AlkenePd(OAc)₂, Base, Ligand mdpi.com
Sonogashira CouplingC-C (alkynyl)Halo-benzothiazole + Terminal AlkynePd/Cu catalyst, Base northeastern.edu
Buchwald-Hartwig AminationC-NHalo-benzothiazole + AminePd catalyst, Ligand, Base wikipedia.orgnih.gov
Oxidative C-H/C-H CouplingC-CBenzothiazole + Thiophene/ThiazolePd catalyst, Oxidant (e.g., AgNO₃) rsc.orgresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Capabilities

The structure of this compound, featuring a hydroxymethyl group and an aromatic N-S heterocyclic system, allows for a variety of intermolecular interactions, which are crucial for its physical properties and interactions with biological systems.

Hydrogen Bonding: The primary alcohol (-CH₂OH) group is the most significant site for hydrogen bonding. The hydroxyl proton can act as a hydrogen bond donor, while the lone pairs on the oxygen atom can act as hydrogen bond acceptors. This allows this compound to form hydrogen bond networks with itself or with other molecules, such as water or protein residues. rsc.org The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor. The formation of hydrogen bonds with active site residues of enzymes is a key interaction noted in molecular docking studies of various benzothiazole derivatives. nih.govmdpi.comrsc.org

π–π Interactions: The extended π-delocalized system of the benzothiazole ring is capable of engaging in π–π stacking interactions with other aromatic systems. nih.gov These interactions are important in the binding of benzothiazole derivatives to biological targets like proteins and DNA. nih.govmdpi.com For example, studies have shown that the benzothiazole ring can form π–π interactions with the indole ring of tryptophan residues in proteins. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing Benzo[d]thiazol-4-ylmethanol derivatives?

this compound derivatives are typically synthesized via condensation reactions. For example, 4-(Benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates under reflux in anhydrous DMF, followed by crystallization from ethanol for purification . Another method involves using sodium hydrosulfite and substituted benzaldehydes in ethanol under reflux for 36 hours, followed by acid treatment and recrystallization .

Q. How are this compound derivatives characterized structurally?

Characterization relies on nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis. For example, 1H^1H-NMR in DMSO-d6d_6 resolves aromatic protons and thiourea NH signals, while HRMS confirms the molecular ion peak .

Q. What solvents are optimal for dissolving this compound derivatives?

Methanol is commonly used due to its polarity and compatibility with thiazole-containing compounds. Solutions at 1,000 µg/mL in methanol are stable for analytical applications, as demonstrated in HPLC and TLC workflows .

Q. How should this compound derivatives be stored for long-term stability?

Store compounds at -20°C for 1–2 years or -4°C for short-term (1–2 weeks) to prevent degradation. Ensure airtight containers to avoid moisture absorption, which can hydrolyze sensitive functional groups .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound derivatives?

Density functional theory (DFT) with hybrid functionals like B3LYP (combining Becke’s exact exchange and Lee-Yang-Parr correlation) is effective. These methods optimize geometries, calculate frontier molecular orbitals, and predict redox behavior, critical for understanding reactivity in catalytic or biological systems .

Q. What strategies mitigate byproduct formation during the synthesis of this compound analogs?

Byproducts arise from incomplete condensation or oxidation. Use TLC to monitor reaction progress (e.g., hexane:ethyl acetate 7:3) . Optimize reaction time (4–36 hours) and stoichiometry of aryl isothiocyanates to minimize side reactions. Reflux in anhydrous DMF under nitrogen reduces oxidative side products .

Q. How do substituents on the benzothiazole ring influence antimicrobial activity?

Substituted derivatives (e.g., chloro or methoxy groups) enhance activity by altering electron distribution and lipophilicity. For instance, 2-chlorophenyl analogs show superior antifungal activity due to increased membrane permeability, as seen in in vitro assays against Candida albicans .

Q. What analytical techniques resolve spectral contradictions in structural elucidation?

Conflicting NMR signals (e.g., overlapping aromatic protons) can be resolved using 2D techniques like 1H^{1}H-13C^{13}C HSQC or HMBC. For complex mixtures, HPLC-MS with a C18 column and acetonitrile/water gradient separates isomers and confirms purity .

Q. How can reaction yields be improved for large-scale synthesis?

Increase yields by optimizing solvent polarity (e.g., switching from ethanol to DMF for better solubility) and using catalytic acetic acid (5 drops) to accelerate condensation . Post-reaction, employ flash chromatography (silica gel, ethyl acetate/hexane) for efficient purification .

Q. What in vitro models are suitable for evaluating the bioactivity of these derivatives?

Use broth microdilution assays (CLSI guidelines) for antimicrobial screening against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., A. niger). For cytotoxicity, MTT assays on human cell lines (e.g., HEK-293) assess selectivity indices .

Methodological Tables

Parameter Typical Conditions Reference
Synthesis Solvent Anhydrous DMF or ethanol
Reaction Time 4–36 hours (reflux)
Purification Method Crystallization (ethanol) or flash chromatography
Storage Temperature -20°C (long-term), -4°C (short-term)
Analytical HPLC Gradient Acetonitrile/water (70:30 to 90:10)

Key Considerations for Researchers

  • Contradictions in Data : Discrepancies in biological activity may arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -Cl) enhance antifungal activity, while electron-donating groups (e.g., -OCH3_3) may reduce it . Validate findings by repeating assays under controlled humidity and temperature.
  • Advanced Spectroscopy : Use X-ray crystallography (via SHELXL ) to resolve ambiguous stereochemistry in derivatives with chiral centers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.